2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

Catalog No.
S542284
CAS No.
581106-09-4
M.F
C24H28N4O8S
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl...

CAS Number

581106-09-4

Product Name

2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester

IUPAC Name

ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate

Molecular Formula

C24H28N4O8S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32)

InChI Key

PMBUDILHPXTDNY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C

Solubility

Soluble in DMSO

Synonyms

SAD-448; SAD 448; SAD448

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C

Description

The exact mass of the compound 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester is 532.1628 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester is a complex organic molecule characterized by its quinazoline core structure. This bicyclic framework consists of fused benzene and pyrimidine rings, which is typical for compounds exhibiting significant biological activity. The presence of various functional groups, such as hydroxymethyl, methylsulfamoyl, and a carboxylic acid ester, enhances its chemical reactivity and potential applications in medicinal chemistry and materials science .

Due to its diverse functional groups:

  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde and suitable bases.
  • Methylsulfamoylation: This involves the reaction of the compound with methylsulfonyl chloride in the presence of a base.
  • Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst .

These reactions allow for the modification of the compound's structure, potentially altering its biological activity.

The biological activity of 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester is primarily attributed to its quinazoline structure. Compounds in this class are known for their interactions with various biological targets, including enzymes and receptors. The specific functional groups may enhance binding affinity and specificity, leading to potential therapeutic effects such as anti-inflammatory or anticancer activities .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.
  • Functional Group Introduction:
    • Hydroxymethylation using formaldehyde.
    • Methylsulfamoylation using methylsulfonyl chloride.
  • Esterification: Converting the carboxylic acid to an ethyl ester using ethanol and an acid catalyst .

Each step requires careful optimization of conditions to ensure high yields and purity.

Due to its unique chemical structure, this compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Materials Science: As a precursor for creating novel materials with specific properties due to its functional groups .

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. It is likely that the compound interacts with enzymes or receptors, influencing cellular signaling pathways. Detailed interaction studies can reveal insights into its pharmacodynamics and help optimize its therapeutic potential .

Several compounds share structural similarities with 2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic Acid Ethyl EsterPyrimidine coreSimpler structure with fewer functional groups
1,4-Dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl EsterQuinoline coreLacks additional functional diversity found in the target compound
Ethyl 2-[({[(2-hydroxyethyl)amino]carbonyl}oxy)methyl]-5,7-dimethyl...Similar quinazoline frameworkContains different substituents affecting reactivity

These comparisons highlight the uniqueness of the target compound in terms of its complex functionalization and potential biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

532.16278504 g/mol

Monoisotopic Mass

532.16278504 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

951G84HQ4I

Dates

Modify: 2024-02-18
1: Pryce G, Visintin C, Ramagopalan SV, Al-Izki S, De Faveri LE, Nuamah RA, Mein CA, Montpetit A, Hardcastle AJ, Kooij G, de Vries HE, Amor S, Thomas SA, Ledent C, Marsicano G, Lutz B, Thompson AJ, Selwood DL, Giovannoni G, Baker D. Control of spasticity in a multiple sclerosis model using central nervous system-excluded CB1 cannabinoid receptor agonists. FASEB J. 2014 Jan;28(1):117-30. doi: 10.1096/fj.13-239442. PubMed PMID: 24121462.

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